4-Cyano-6-methylpicolinic acid
CAS No.: 1060809-93-9
Cat. No.: VC2571899
Molecular Formula: C8H6N2O2
Molecular Weight: 162.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1060809-93-9 |
---|---|
Molecular Formula | C8H6N2O2 |
Molecular Weight | 162.15 g/mol |
IUPAC Name | 4-cyano-6-methylpyridine-2-carboxylic acid |
Standard InChI | InChI=1S/C8H6N2O2/c1-5-2-6(4-9)3-7(10-5)8(11)12/h2-3H,1H3,(H,11,12) |
Standard InChI Key | DVNLNEFMWKXPMI-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=N1)C(=O)O)C#N |
Canonical SMILES | CC1=CC(=CC(=N1)C(=O)O)C#N |
Introduction
Chemical Structure and Properties
4-Cyano-6-methylpicolinic acid (CAS No. 1060809-93-9) is a heterocyclic compound with the molecular formula C8H6N2O2 and a molecular weight of 162.15 g/mol . The compound's structure features a pyridine ring with three key functional groups:
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A carboxylic acid group (-COOH) at position 2
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A cyano group (-CN) at position 4
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A methyl group (-CH3) at position 6
This particular arrangement of functional groups confers specific chemical properties to the compound, making it potentially useful for various applications. The presence of the carboxylic acid group enables esterification and amidation reactions, while the cyano group can undergo transformations such as hydrolysis, reduction, and nucleophilic addition reactions.
The compound is classified as part of the nitriles category, indicating the significance of the cyano functional group in its chemical behavior . Like other substituted picolinic acids, it likely possesses metal-chelating properties due to the nitrogen in the pyridine ring and the adjacent carboxylic acid group, which can form stable five-membered chelate rings with various metal ions.
Physical Properties
The physical properties of 4-Cyano-6-methylpicolinic acid are essential for understanding its behavior in various applications and synthesis procedures. Table 1 presents the known physical properties of this compound.
The notably high boiling point (345.4±42.0°C at 760 mmHg) suggests strong intermolecular forces, likely due to hydrogen bonding through the carboxylic acid group and dipole-dipole interactions involving the cyano group. For comparison, the related compound 6-Methyl-2-pyridinecarboxylic acid has a melting point of 130°C and boils at 100°C/4.5mm , indicating that the addition of the cyano group significantly increases the thermal stability of 4-Cyano-6-methylpicolinic acid.
Comparative Analysis with Related Compounds
Comparing 4-Cyano-6-methylpicolinic acid with structurally related compounds provides insights into its unique properties and potential applications. Table 2 presents a comparison of key parameters.
The structural differences between these compounds, particularly the position and nature of substituents, significantly influence their chemical reactivity, physical properties, and potential applications. The cyano group in 4-Cyano-6-methylpicolinic acid is electron-withdrawing, which affects the electron distribution in the pyridine ring and consequently its reactivity, particularly in nucleophilic substitution reactions.
Current Research Findings
While specific research on 4-Cyano-6-methylpicolinic acid is limited in the available literature, studies on related compounds provide insights into potential areas of investigation.
Structure-Activity Relationships
Research on picolinic acid derivatives as herbicides has established structure-activity relationships that might be relevant for 4-Cyano-6-methylpicolinic acid. For instance, studies have shown that substitutions at positions 4 and 6 of the pyridine ring can significantly affect the herbicidal activity of picolinic acid derivatives .
A three-dimensional quantitative structure-activity relationship model for 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds has been constructed to guide synthetic strategies for developing novel synthetic auxin herbicides . Similar approaches could be employed to investigate the potential herbicidal activity of 4-Cyano-6-methylpicolinic acid.
Metal Complexation Studies
The ability of picolinic acid derivatives to form complexes with metals has been a subject of research, particularly in the context of developing insulin-enhancing complexes . The presence of the cyano group in 4-Cyano-6-methylpicolinic acid could influence its metal-binding properties and the stability of the resulting complexes.
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